(2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide
(2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
122548-03-2
VCID:
VC0038593
InChI:
InChI=1S/C27H28BrN7O5/c28-17-2-3-19-16(11-33-22(19)9-17)5-6-31-13-25(38)35(27(40)21(30)10-18-12-32-14-34-18)26(39)20(29)7-15-1-4-23(36)24(37)8-15/h1-6,8-9,11-12,14,20-21,31,33,36-37H,7,10,13,29-30H2,(H,32,34)/b6-5-/t20-,21-/m0/s1
SMILES:
C1=CC(=C(C=C1CC(C(=O)N(C(=O)CNC=CC2=CNC3=C2C=CC(=C3)Br)C(=O)C(CC4=CN=CN4)N)N)O)O
Molecular Formula:
C27H28BrN7O5
Molecular Weight:
610.5 g/mol
(2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide
CAS No.: 122548-03-2
Main Products
VCID: VC0038593
Molecular Formula: C27H28BrN7O5
Molecular Weight: 610.5 g/mol
CAS No. | 122548-03-2 |
---|---|
Product Name | (2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide |
Molecular Formula | C27H28BrN7O5 |
Molecular Weight | 610.5 g/mol |
IUPAC Name | (2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide |
Standard InChI | InChI=1S/C27H28BrN7O5/c28-17-2-3-19-16(11-33-22(19)9-17)5-6-31-13-25(38)35(27(40)21(30)10-18-12-32-14-34-18)26(39)20(29)7-15-1-4-23(36)24(37)8-15/h1-6,8-9,11-12,14,20-21,31,33,36-37H,7,10,13,29-30H2,(H,32,34)/b6-5-/t20-,21-/m0/s1 |
Standard InChIKey | LMLIIBIHCYDKGG-HEQLHIRUSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)N(C(=O)CN/C=C\C2=CNC3=C2C=CC(=C3)Br)C(=O)[C@H](CC4=CN=CN4)N)N)O)O |
SMILES | C1=CC(=C(C=C1CC(C(=O)N(C(=O)CNC=CC2=CNC3=C2C=CC(=C3)Br)C(=O)C(CC4=CN=CN4)N)N)O)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)N(C(=O)CNC=CC2=CNC3=C2C=CC(=C3)Br)C(=O)C(CC4=CN=CN4)N)N)O)O |
Synonyms | halocyamine A histidyl-6,7-dihydroxyphenylalanylglycyl-6-bromo-8,9-didehydrotryptamine |
PubChem Compound | 6439125 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume